Tetramisole hydrochloride

Vue d'ensemble

Description

Tetramisole hydrochloride is a racemic mixture of levamisole and its enantiomer dexamisole. It is a specific inhibitor of tissue non-specific alkaline phosphatase and is used in veterinary medicine to treat ascariasis and other worm infections. Additionally, it has immunostimulant properties and has been used in various biological and medical applications .

Mécanisme D'action

Target of Action

Tetramisole hydrochloride primarily targets the nicotinic acetylcholine receptors in nematode muscles . These receptors play a crucial role in muscle contraction and movement in these organisms .

Mode of Action

This compound acts as an agonist to the nicotinic acetylcholine receptors . This means it binds to these receptors and mimics the action of acetylcholine, a neurotransmitter, leading to continued stimulation of the parasitic worm muscles . This persistent activation results in the paralysis of the worms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuromuscular transmission in parasitic worms . By acting as an agonist to the nicotinic acetylcholine receptors, this compound disrupts normal neuromuscular signaling, leading to muscle paralysis and the eventual death of the parasite .

Pharmacokinetics

The drug is metabolized in the liver and excreted primarily through the kidneys .

Result of Action

The primary result of this compound’s action is the paralysis and subsequent death of parasitic worms . This occurs due to the drug’s disruptive effect on neuromuscular transmission, which prevents the worms from moving or feeding normally .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy may be affected by the pH of the environment, as this can impact the drug’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as food or other drugs, could potentially interact with this compound and alter its effects .

Analyse Biochimique

Biochemical Properties

Tetramisole hydrochloride is known to interact with various biomolecules. It is a well-documented inhibitor of tissue non-specific alkaline phosphatase (TNAP) . TNAP is an enzyme that may be involved in the synthesis of GABA and adenosine, which are the main inhibitory neurotransmitters in the cortex .

Cellular Effects

This compound has been observed to suppress neuronal activity independently from its inhibitory action on TNAP . It reduces neuronal response amplitude in a dose-dependent manner and also decreases axonal conduction velocity . This compound can stimulate formation of antibodies to various antigens, enhance T-cell responses by stimulating T-cell activation and proliferation, potentiate monocyte and macrophage functions including phagocytosis and chemotaxis, and increase neutrophil mobility, adherence, and chemotaxis .

Molecular Mechanism

The molecular mechanism of this compound is complex. It is known to act as an agonist to nicotinic acetylcholine receptors, leading to paralysis in parasitic worms . This is the primary mechanism through which it exerts its anthelmintic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects on cellular function. For example, it has been found to reduce neuronal response amplitude in a dose-dependent manner over time

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it has a stimulating effect on the immune system of mammals, including livestock and pets . At higher doses, it can have the opposite effect . Side effects are not common during treatment when used at the recommended dosage. Higher than recommended doses may cause head shaking, increased salivation, and mild muscle tremors, approximately 30 minutes post administration .

Metabolic Pathways

It is known to inhibit TNAP, an enzyme that may be involved in the synthesis of GABA and adenosine .

Méthodes De Préparation

Tetramisole hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dibromoethylbenzene with 2-aminothiazoline hydrochloride in the presence of sodium carbonate in N,N-dimethylformamide. The reaction is carried out in two stages: the first stage at 85°C for 2 hours and the second stage at 160°C for 16 hours. The product is then purified through a series of steps involving filtration, distillation, and recrystallization .

Analyse Des Réactions Chimiques

Tetramisole hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other compounds.

Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. .

Applications De Recherche Scientifique

Tetramisole hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: It is used to study enzyme inhibition, particularly alkaline phosphatase inhibition.

Medicine: It has been used as an immunostimulant and in the treatment of parasitic infections like ascariasis.

Industry: It is used in the production of veterinary medicines and as a research chemical in various industrial applications .

Comparaison Avec Des Composés Similaires

Tetramisole hydrochloride is similar to other compounds such as levamisole hydrochloride. Both compounds share similar structures and mechanisms of action, but this compound is a racemic mixture, while levamisole hydrochloride is a single enantiomer. This difference can affect their biological activity and efficacy. Other similar compounds include various imidazole and thiazole derivatives, which also exhibit anthelmintic and immunomodulatory properties .

Propriétés

IUPAC Name |

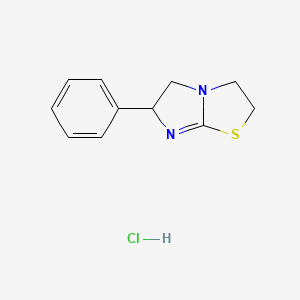

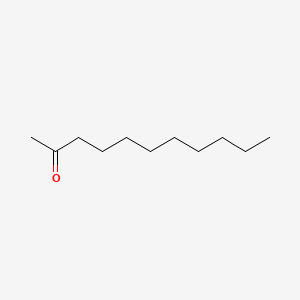

6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZPBGZRMVRFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

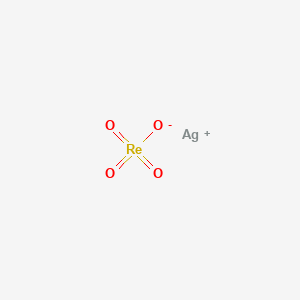

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017245 | |

| Record name | Tetramisole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

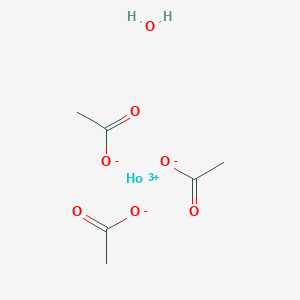

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5086-74-8, 16595-80-5, 4641-34-3 | |

| Record name | Tetramisole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5086-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramisole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005086748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramisole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levamisole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC215179 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramisole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramisole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramisole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMISOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NDK265MCV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tetramisole hydrochloride?

A1: this compound acts as a nicotinic acetylcholine receptor agonist at the neuromuscular junction of nematode parasites. [] This leads to muscle depolarization, causing spastic paralysis in the parasites. []

Q2: How does the paralysis caused by this compound affect the parasites?

A2: The paralysis prevents the parasites from feeding and migrating, ultimately leading to their expulsion from the host. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C11H12N2S • HCl, and its molecular weight is 240.75 g/mol.

Q4: At what wavelength does this compound absorb maximally in UV-Vis spectroscopy?

A4: this compound exhibits maximum absorbance at 214 nm when dissolved in water. []

Q5: What is the stability of this compound in various pharmaceutical formulations?

A5: Studies have focused on developing stable formulations of this compound. For instance, a modified epoxy resin adhesive incorporating this compound demonstrated good high-temperature resistance, reduced brittleness, and improved toughness. []

Q6: How does storage time affect the stability of this compound formulations?

A6: Research using potentiometric methods revealed that different batches of this compound preparations with varying expiration dates maintained their stability. []

Q7: What analytical techniques are commonly employed for the determination of this compound?

A7: Several methods have been developed, including high-performance liquid chromatography (HPLC) [], spectrophotometry [, ], potentiometry [], and polarography. []

Q8: How are ratio spectra used in the spectrophotometric analysis of this compound?

A8: Ratio spectra, including derivative ratio and mean centering, are employed to determine this compound in the presence of its degradation products without requiring preliminary separation. []

Q9: What are the advantages of using potentiometric sensors for this compound analysis?

A9: Potentiometric sensors offer high-throughput determination, simplicity, accuracy, automation feasibility, and applicability to turbid and colored samples. []

Q10: What is this compound primarily used for?

A10: this compound is widely used as a broad-spectrum anthelmintic in both human and veterinary medicine. [, ]

Q11: Against which nematode parasites is this compound effective in sheep?

A11: Studies demonstrated its effectiveness against Haemonchus contortus, Ostertagia spp, Trichostrongylus axei, intestinal Trichostrongylus spp, Nematodirus spp, Oesophagostomum columbianum, O. venulosum, and Chabertia ovina. []

Q12: What is the role of this compound in immune system modulation?

A13: this compound has been investigated for its potential as an immunotherapeutic agent in stimulating the immune system against infectious diseases and neoplasia. [] Studies in mice revealed that this compound could enhance the efficacy of Brucella melitensis vaccines. []

Q13: Is there evidence of emerging resistance to this compound in nematode parasites?

A14: Yes, studies have reported the emergence of anthelmintic resistance to this compound in nematode parasites of sheep, particularly Haemonchus contortus. [, ]

Q14: What factors contribute to the development of resistance to anthelmintics like this compound?

A15: The widespread and often indiscriminate use of anthelmintics, including this compound, is a major factor contributing to the selection and spread of resistant parasite populations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

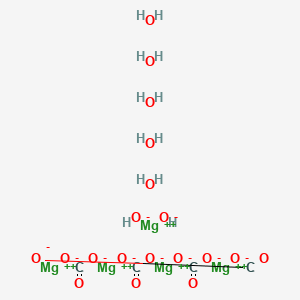

![(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol](/img/structure/B7801957.png)

![sodium;4-[[7-[(2R,3S,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate](/img/structure/B7801958.png)

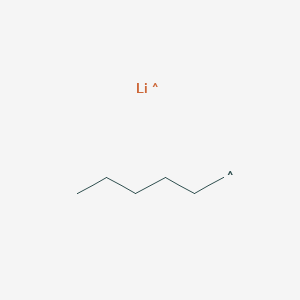

![[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B7801990.png)